The synthesis of ATWLPPR peptide typically employs solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner. The process involves several key steps:
For industrial production, automated synthesizers enhance efficiency and consistency, with purification typically performed using high-performance liquid chromatography (HPLC) followed by characterization through mass spectrometry and nuclear magnetic resonance spectroscopy .
The molecular structure of ATWLPPR peptide reveals an extended conformation in solution, which is significant for its binding affinity to neuropilin-1. The C-terminal sequence "LPPR" plays a critical role in this interaction, particularly the arginine residue at the end of the sequence .
In terms of structural data:
ATWLPPR peptide can undergo various chemical reactions, including:
Common reagents for these reactions include:
Major products from these reactions can include disulfide-linked peptides or modified sequences with altered biological activities.
The mechanism by which ATWLPPR peptide exerts its biological effects involves selective inhibition of neuropilin-1. By blocking the binding of vascular endothelial growth factor 165 to neuropilin-1, ATWLPPR disrupts signaling pathways that promote angiogenesis. This inhibition leads to reduced oxidative stress and inflammation, contributing to its protective effects in conditions like diabetic retinopathy .
ATWLPPR peptide exhibits several notable physical and chemical properties:
Relevant data from studies indicate that the peptide maintains its structural integrity under physiological conditions, which is crucial for its biological activity .
ATWLPPR peptide has diverse applications across various fields:
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 618903-56-3
CAS No.: 334-20-3
CAS No.: 4300-27-0